4-Chloro-n-cyclohexylpyridin-2-amine
Description
Contextualization within Halogenated Pyridine (B92270) Derivatives
Halogenated pyridines are a class of organic compounds that are of significant interest in various fields of chemistry, including pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov The presence of a halogen atom, such as chlorine, on the pyridine ring significantly influences the molecule's reactivity and electronic properties. nih.gov The carbon-halogen bond serves as a versatile functional group, enabling a wide range of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. nih.govchemrxiv.org
The position of the halogen atom on the pyridine ring is crucial in determining its reactivity. For instance, the chlorine atom at the 4-position of 4-Chloro-N-cyclohexylpyridin-2-amine makes this position susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more elaborate molecules. The development of selective halogenation methods for pyridines is an active area of research, as it allows for the precise installation of halogens at desired positions, thereby facilitating the synthesis of a diverse array of pyridine derivatives. chemrxiv.orgchemrxiv.org
Significance in Organic Synthesis and Chemical Biology Paradigms
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. nih.govrsc.org Its ability to form hydrogen bonds and its unique electronic properties make it an attractive core for designing biologically active molecules. nih.gov The pyridin-2-amine substructure, in particular, is a key pharmacophore in many bioactive compounds. rsc.orgnih.gov
This compound serves as a crucial intermediate in the synthesis of various target molecules. The cyclohexylamino group at the 2-position and the chloro group at the 4-position provide two distinct points for chemical modification. This dual functionality allows for the construction of complex molecular architectures through sequential reactions. For example, the amino group can be further functionalized, while the chloro group can be displaced by a variety of nucleophiles to introduce different substituents.
Historical Development and Early Investigations Pertaining to Pyridin-2-amine Scaffolds
The history of pyridin-2-amine scaffolds dates back to the discovery of the Chichibabin reaction, a method for the direct amination of pyridine using sodium amide to produce 2-aminopyridine (B139424). wikipedia.orgepa.gov This reaction was a significant advancement in pyridine chemistry, providing a straightforward route to this important class of compounds. 2-Aminopyridine itself is a precursor to several drugs, including piroxicam (B610120) and sulfapyridine. wikipedia.org
Over the years, numerous methods have been developed for the synthesis of substituted 2-aminopyridines. nih.govresearchgate.net These methods often involve the functionalization of pre-existing pyridine rings or the construction of the pyridine ring from acyclic precursors. The development of these synthetic strategies has been driven by the increasing demand for novel pyridin-2-amine derivatives for use in drug discovery and other applications. The synthesis of specifically substituted compounds like this compound is a testament to the sophistication of modern organic synthesis, allowing for precise control over the placement of functional groups on the pyridine ring.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75291-62-2 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-N-cyclohexylpyridin-2-amine |
InChI |
InChI=1S/C11H15ClN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) |
InChI Key |
WCNFVUIHIOEJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 Chloro N Cyclohexylpyridin 2 Amine
Reactivity of the Chlorine Atom
The chlorine atom at the 4-position of the pyridine (B92270) ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which facilitates both substitution and cross-coupling reactions.
The 4-chloro position on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-deficient nature of the pyridine ring. While direct displacement of a chlorine atom on a pyridine ring can require harsh conditions, such as high temperatures and pressures, the presence of activating groups can facilitate these reactions. google.com For instance, the reaction of 4-chloropyridines with amines can be promoted under acidic conditions or with the use of a base. nih.gov In some cases, the pyridine nitrogen itself can be activated, for example, by forming a pyridinium (B92312) salt, which further increases the susceptibility of the 4-position to nucleophilic attack. nih.gov
Common nucleophiles used in these reactions include amines, alcohols, and thiols. For example, secondary amines like morpholine (B109124) have been shown to displace leaving groups at the 2-position of activated pyridinium salts, and it is expected that 4-chloro-N-cyclohexylpyridin-2-amine would undergo similar reactions at the 4-position. nih.gov The reaction conditions for such substitutions can vary widely depending on the nucleophilicity of the attacking species and the specific solvent and temperature used.
| Nucleophile | Reaction Conditions | Product Type | Reference Example |
|---|---|---|---|
| Ammonia | High temperature and pressure | 4-Aminopyridine (B3432731) derivative | google.com |
| Dimethylamine | 150°C, under pressure | 4-Dimethylaminopyridine derivative | google.com |
| Anilines | Aqueous HCl | 4-Arylaminopyridine derivative | nih.gov |
| Morpholine | DMSO, 50°C | 4-Morpholinopyridine derivative | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a suitable handle for such transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. thieme-connect.com 4-Chloropyridines have been successfully coupled with various arylboronic acids using palladium catalysts like Pd(PPh₃)₄ to yield 4-arylpyridines. thieme-connect.comacs.org The efficiency of these reactions can be influenced by the choice of catalyst, ligand, base, and solvent. mdpi.comresearchgate.net
Another important cross-coupling reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing N-aryl amines and has been applied to chloropyridines. nih.govacs.org The development of specialized phosphine (B1218219) ligands has been crucial for the success of these couplings, allowing them to proceed under milder conditions and with a broader range of substrates. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Product Type | Reference Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 4-Arylpyridine | thieme-connect.com |
| Suzuki-Miyaura | Arylboronic acid | Pd/C with PPh₃ | 4-Arylpyridine | acs.org |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Palladium with phosphine ligands | 4-Aminopyridine derivative | wikipedia.orgnih.gov |
| Nickel-catalyzed | Aryl halide (electrochemical) | Nickel(II) catalyst | 4-Arylpyrimidine (by analogy) | nih.gov |
Reactivity of the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring is basic and nucleophilic, allowing it to participate in several types of chemical reactions.
The pyridine nitrogen can be alkylated by reacting with alkyl halides in a process known as the Menshutkin reaction, which results in the formation of a quaternary ammonium (B1175870) salt. mdpi.com This reaction proceeds via an SN2 mechanism and is typically carried out in polar aprotic solvents. mdpi.com Microwave-assisted methods have been shown to accelerate this process. researchgate.net
Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. nih.govacs.org This transformation is often achieved using oxidizing agents such as peroxy acids. The resulting N-oxide can then be used in further synthetic manipulations, for example, to facilitate the introduction of an amino group at the 2-position. nih.govwordpress.comnih.gov
The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to various metal centers. Aminopyridine derivatives are known to be versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. researchgate.netsciencepublishinggroup.comnih.gov These complexes can exhibit interesting structural and electronic properties. nih.gov For instance, 2-aminopyridine (B139424) derivatives can act as monodentate ligands through the pyridine nitrogen or as bidentate ligands involving both the pyridine and the amino nitrogens. researchgate.net This coordination ability is fundamental to their application in catalysis and materials science. researchgate.net
Reactivity of the Amine Functionality
The secondary amine group (-NH-cyclohexyl) is also a reactive site. The nitrogen atom is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation. For example, N-acylation can occur with acyl chlorides or anhydrides, although in some cases, undesired N,N-diacylation has been observed with 2-aminopyrimidines, a related class of compounds. semanticscholar.org
The amine can also participate in N-arylation reactions. A chemoselective N-arylation of 2-aminopyridine derivatives with arynes has been reported to proceed in good yields. acs.org Additionally, the amine functionality can direct transition metal-catalyzed C-H activation at the ortho-position of an N-aryl substituent, leading to the formation of new heterocyclic structures. rsc.org The bifunctional nature of 2-aminopyridines, having both an endocyclic and an exocyclic nitrogen, makes them interesting substrates for a variety of transformations. wikipedia.org
Acylation and Sulfonylation
The secondary amine of this compound serves as a nucleophilic center for acylation and sulfonylation reactions. These reactions are fundamental for introducing amide and sulfonamide functionalities, respectively, which can significantly alter the compound's physicochemical properties.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, leads to the formation of the corresponding N-acyl derivative. The choice of base is critical; for instance, using triethylamine with 2-aminopyrimidine (B69317) derivatives can sometimes lead to an N,N-diacylation product. semanticscholar.org This occurs when the initially formed amide is deprotonated by the base, creating a stabilized anion that reacts with a second molecule of the acylating agent. semanticscholar.org
Sulfonylation: Similarly, sulfonylation is achieved by treating the parent amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction yields stable sulfonamides, which are important functional groups in many biologically active molecules.
The table below illustrates potential acylation and sulfonylation reactions.
| Reagent | Base | Product |
| Acetyl chloride | Triethylamine | N-acetyl-4-chloro-N-cyclohexylpyridin-2-amine |
| Benzoyl chloride | Pyridine | N-benzoyl-4-chloro-N-cyclohexylpyridin-2-amine |
| Methanesulfonyl chloride | Triethylamine | N-(4-chloro-pyridin-2-yl)-N-cyclohexyl-methanesulfonamide |
| p-Toluenesulfonyl chloride | Pyridine | N-(4-chloro-pyridin-2-yl)-N-cyclohexyl-4-methylbenzenesulfonamide |
Alkylation and Reductive Amination
Alkylation: Direct N-alkylation of the secondary amine in this compound with alkyl halides can be challenging due to potential overalkylation and steric hindrance from the bulky cyclohexyl group. However, under controlled conditions, it is a viable method for introducing small alkyl groups.
Reductive Amination: Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming carbon-nitrogen bonds. harvard.edu This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org While the title compound is already an alkylated amine, this method is paramount for its synthesis and the synthesis of its analogs. For example, this compound can be synthesized by the reductive amination of 4-chloropyridin-2-amine with cyclohexanone (B45756).
Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. harvard.eduwikipedia.org Sodium triacetoxyborohydride is particularly effective as it is a mild and selective reagent that does not readily reduce the initial aldehyde or ketone. harvard.edu The reaction is often carried out in weakly acidic conditions to facilitate imine formation. wikipedia.org
The table below summarizes common conditions for reductive amination.
| Carbonyl Compound | Amine | Reducing Agent | Conditions |
| Cyclohexanone | 4-chloropyridin-2-amine | NaBH(OAc)₃ | Acetic acid, Dichloroethane |
| Acetone | 4-chloropyridin-2-amine | NaBH₃CN | Methanol, pH ~6-7 |
| Benzaldehyde | N-cyclohexylpyridin-2-amine | H₂/Pd-C | Ethanol, 40°C, 5 atm H₂ |
Strategies for Synthetic Modifications and Analog Design
The design of analogs based on the this compound scaffold involves systematic structural modifications to probe structure-activity relationships and optimize desired properties. Key strategies include altering the cyclohexyl and pyridine moieties and employing bioisosteric replacements.
Modifications on the Cyclohexyl Moiety
The N-cyclohexyl group significantly influences the compound's lipophilicity and steric profile. Modifications at this position can fine-tune these properties.
Ring Size Variation: Replacing the cyclohexyl ring with other cycloalkyl groups, such as cyclopentyl or cycloheptyl, can assess the impact of ring size on biological activity.
Introduction of Substituents: Functional groups like hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) can be introduced at various positions (e.g., 2-, 3-, or 4-position) of the cyclohexyl ring. This can introduce new hydrogen bonding capabilities or alter the conformation.
Acyclic and Aromatic Analogs: The cyclohexyl group can be replaced with acyclic alkyl chains (e.g., isopropyl, isobutyl) or an aromatic ring (e.g., phenyl) to explore different spatial arrangements and electronic properties. For instance, replacing an N-allyl group with a bulkier N-cyclopentyl group on a related pyridin-2-amine scaffold resulted in significantly reduced potency in one study. nih.gov
The table below provides examples of potential modifications to the cyclohexyl group.
| Modification Type | Example Moiety | Rationale |
| Ring Size Variation | Cyclopentyl | Decrease steric bulk |
| Ring Size Variation | Cycloheptyl | Increase steric bulk and lipophilicity |
| Substitution | 4-Hydroxycyclohexyl | Introduce hydrogen bond donor/acceptor |
| Substitution | 4-Methylcyclohexyl | Increase lipophilicity |
| Acyclic Replacement | Isopropyl | Reduce conformational rigidity |
| Aromatic Replacement | Phenyl | Introduce aromatic interactions (e.g., pi-stacking) |
Introduction of Diverse Substituents on the Pyridine Ring
The pyridine ring offers several positions for modification, with the chlorine at C-4 being a prime site for nucleophilic aromatic substitution (SₙAr).
Replacement of the 4-Chloro Group: The electron-withdrawing nature of the pyridine nitrogen atoms facilitates nucleophilic attack, particularly at the 2- and 4-positions. The chlorine atom can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of a wide array of functional groups such as methoxy (-OCH₃), methylamino (-NHCH₃), or cyano (-CN) groups. Research on related N-phenylpyridin-2-amines has shown that changing the C-4 substituent from chlorine to methyl, methoxy, or N-methylamine can yield active compounds. nih.gov
Substitution at Other Positions: While synthetically more complex, introducing substituents at the C-3, C-5, or C-6 positions can further explore the structure-activity landscape. For example, placing an electron-withdrawing group like a nitro (-NO₂) or ester (-COOMe) group ortho or para to the site of nucleophilic attack can activate the ring for substitution. nih.gov
The table below lists potential substituents for the pyridine ring.
| Position | Original Group | Potential New Substituent | Rationale |
| C-4 | -Cl | -OCH₃ | Introduce hydrogen bond acceptor |
| C-4 | -Cl | -NHCH₃ | Introduce hydrogen bond donor/acceptor |
| C-4 | -Cl | -CN | Act as a hydrogen bond acceptor; polar group |
| C-4 | -Cl | -CH₃ | Increase lipophilicity; steric effects |
| C-5 | -H | -F | Modulate electronics and metabolic stability |
| C-6 | -H | -CF₃ | Increase lipophilicity and binding interactions |
Isosteric Replacements and Bioisosteric Design
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of atoms or groups with other groups that have similar physical or chemical properties, leading to similar biological activity.
Ring Bioisosteres: The pyridine ring can be replaced with other 6-membered aromatic heterocycles like pyrimidine (B1678525) or pyrazine. These changes alter the position and number of nitrogen atoms, which can significantly impact hydrogen bonding patterns, dipole moment, and metabolic stability. Pyrimidine derivatives are common scaffolds in biologically active compounds. researchgate.net
Substituent Bioisosteres: The chlorine atom at the 4-position can be replaced with classic bioisosteres. For example, a trifluoromethyl group (-CF₃) can mimic the steric size of chlorine while profoundly altering the electronic properties. A cyano group (-CN) can also serve as a bioisostere for a halogen.
Scaffold Hopping: The entire 4-chloropyridin-2-amine core could be replaced with other heterocyclic systems known to engage in similar biological interactions, such as thiazole (B1198619) or other scaffolds identified as privileged structures in drug discovery. nih.gov
The table below outlines potential bioisosteric replacements.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Pyridine Ring | Pyrimidine Ring | Alter H-bonding capacity and electronics |
| Pyridine Ring | Pyrazine Ring | Modify dipole moment and basicity |
| 4-Chloro Group | 4-Trifluoromethyl Group | Similar size, different electronics |
| 4-Chloro Group | 4-Cyano Group | Similar size, acts as H-bond acceptor |
| Cyclohexyl Group | Phenyl Ring | Introduce aromaticity, rigidify structure |
| Cyclohexyl Group | Tetrahydropyran Ring | Introduce polarity and H-bond acceptor |
Spectroscopic and Spectrometric Characterization of 4 Chloro N Cyclohexylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 4-Chloro-N-cyclohexylpyridin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.
While specific experimental data for this compound is not widely available in the cited literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the cyclohexyl group.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine H-3 | ~6.5 - 7.0 | Doublet | ~2-3 |
| Pyridine H-5 | ~7.0 - 7.5 | Doublet of doublets | ~5-6, ~2-3 |
| Pyridine H-6 | ~8.0 - 8.5 | Doublet | ~5-6 |
| N-H | Variable (broad singlet) | Broad Singlet | - |
| Cyclohexyl CH (methine) | ~3.5 - 4.0 | Multiplet | - |
| Cyclohexyl CH₂ (methylene) | ~1.0 - 2.0 | Multiplets | - |
Note: This is a predicted data table. Actual experimental values may vary.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~158 - 162 |
| Pyridine C-3 | ~108 - 112 |
| Pyridine C-4 | ~148 - 152 |
| Pyridine C-5 | ~115 - 120 |
| Pyridine C-6 | ~145 - 150 |
| Cyclohexyl C-1 (CH) | ~50 - 55 |
| Cyclohexyl C-2, C-6 (CH₂) | ~30 - 35 |
| Cyclohexyl C-3, C-5 (CH₂) | ~25 - 30 |
| Cyclohexyl C-4 (CH₂) | ~24 - 28 |
Note: This is a predicted data table. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra and for establishing the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for tracing the proton-proton connectivities within the cyclohexyl ring and confirming the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the cyclohexyl substituent to the pyridine ring via the nitrogen atom. For instance, a correlation between the cyclohexyl methine proton and the C-2 of the pyridine ring would confirm the N-cyclohexyl linkage.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of chlorine and nitrogen atoms and distinguishing it from other compounds with the same nominal mass.
Expected HRMS Data:
| Ion | Calculated Exact Mass (m/z) | Elemental Formula |
| [M+H]⁺ | 225.1051 | C₁₁H₁₆ClN₂ |
Note: This is a predicted data table based on the chemical formula.
Fragmentation Patterns and Structural Information
In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.
Expected Fragmentation Pathways:
Loss of the cyclohexyl group: A common fragmentation pathway would be the cleavage of the C-N bond between the pyridine ring and the cyclohexyl group, resulting in a fragment corresponding to the 2-amino-4-chloropyridine (B16104) cation.
Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself could undergo fragmentation, leading to the loss of smaller alkyl fragments.
Loss of chlorine: Cleavage of the C-Cl bond from the pyridine ring is another possible fragmentation pathway.
Analysis of these fragmentation patterns would provide further corroborative evidence for the proposed structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features.
Key expected vibrations would include:
N-H Stretch: As a secondary amine, a characteristic stretching vibration for the N-H bond would be anticipated, typically appearing as a single, medium-to-weak band in the region of 3300-3500 cm⁻¹.
C-H Stretches: Absorption bands corresponding to the C-H stretching vibrations of the cyclohexyl and pyridine rings would be present. Aromatic C-H stretches from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group are expected just below 3000 cm⁻¹.
C=C and C=N Stretches: The pyridine ring would exhibit characteristic stretching vibrations for its carbon-carbon and carbon-nitrogen double bonds in the fingerprint region, generally between 1400 and 1600 cm⁻¹.
C-N Stretch: The stretching vibration of the amine C-N bond would also be present in the fingerprint region.
C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.
Without experimental data, a specific data table of observed frequencies and their assignments cannot be provided.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The presence of the substituted pyridine ring in this compound would likely result in characteristic absorption maxima (λmax) in the ultraviolet region.
The electronic transitions are typically π → π* and n → π* transitions associated with the aromatic system. The exact position and intensity (molar absorptivity, ε) of these absorption bands would be influenced by the chloro and N-cyclohexylamino substituents on the pyridine ring, as well as the solvent used for the analysis. However, specific experimental values for λmax and ε for this compound are not available in the reviewed literature.
A representative data table for UV-Vis spectroscopic findings would typically include the solvent, the wavelength of maximum absorbance (λmax), and the molar absorptivity (ε), but this information could not be located.
X-ray Crystallography for Solid-State Structure Determination
The crystallographic data would be summarized in a table including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. Regrettably, no published crystal structure for this compound has been found.
Computational Chemistry and Theoretical Investigations of 4 Chloro N Cyclohexylpyridin 2 Amine
Quantum Mechanical (QM) Calculations
No published studies containing quantum mechanical calculations specific to 4-Chloro-N-cyclohexylpyridin-2-amine were found. Therefore, data regarding its electronic structure, molecular orbitals, reactivity, and simulated spectroscopic properties are not available.
There is no available data from QM calculations detailing the electronic structure or the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies for this compound.
Specific predictions of electrophilic and nucleophilic sites on the this compound molecule, derived from computational analysis, have not been reported in the scientific literature.
There are no known published simulations of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound based on quantum mechanical calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis
No molecular dynamics simulation studies for this compound have been published. Consequently, information regarding its conformational flexibility and intermolecular interactions from this type of analysis is unavailable.
Detailed analyses of how different solvents might affect the conformational landscape and flexibility of this compound are not present in the current literature.
Computational studies using molecular dynamics to explore and characterize the intermolecular interactions of this compound have not been reported.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. This knowledge can provide insights into the compound's potential mechanism of action and guide the design of more potent and selective analogs.
The initial step in a molecular docking study involves the identification and characterization of the binding site on the target macromolecule. For a compound like this compound, with its aminopyridine core, potential enzymatic targets could include kinases, which play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. The analysis of the binding site would involve identifying key amino acid residues that can form favorable interactions with the ligand.
These interactions are critical for the stability of the ligand-receptor complex and can include:
Hydrogen Bonds: The amine group and the pyridine (B92270) nitrogen of this compound are potential hydrogen bond donors and acceptors, respectively. They can form hydrogen bonds with polar amino acid residues such as serine, threonine, and aspartic acid within the binding pocket.
Hydrophobic Interactions: The cyclohexyl and the chloro-substituted pyridine ring are hydrophobic moieties that can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
Pi-Pi Stacking: The aromatic pyridine ring can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Computational studies on analogous aminopyrimidine derivatives have highlighted the importance of such interactions in their binding to targets like cyclin-dependent kinases (CDKs). For instance, the aminopyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitory activity.
A hypothetical representation of the types of interactions and the amino acids involved for this compound with a generic kinase active site is presented in the table below.
| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |
| Hydrogen Bond | Pyridine Nitrogen | Cysteine (backbone NH) |
| Hydrogen Bond | Amine NH | Glutamic Acid (side chain COOH) |
| Hydrophobic | Cyclohexyl Ring | Leucine, Valine, Isoleucine |
| Pi-Pi Stacking | Pyridine Ring | Phenylalanine, Tyrosine |
| Halogen Bond | Chlorine Atom | Aspartic Acid (backbone CO) |
This table is illustrative and based on common interactions observed for similar compounds.
Once the binding pose of the ligand is predicted, scoring functions are employed to estimate the binding affinity between the ligand and the receptor. This score is typically expressed in terms of binding energy (e.g., kcal/mol), where a more negative value indicates a stronger and more favorable interaction. Various scoring functions are available, ranging from force-field-based methods to empirical and knowledge-based approaches.
For example, in studies of N-substituted-1,3,4-thiadiazol-2-amine derivatives targeting the COVID-19 main protease, docking scores were used to rank potential inhibitors, with values ranging from -5.4 to -8.0 kcal/mol indicating promising binding affinities. While specific binding affinity data for this compound is not available, computational docking into relevant biological targets would yield similar predictive scores. These predictions are crucial for prioritizing compounds for further experimental testing.
A hypothetical table of predicted binding affinities for this compound against a panel of kinases is shown below to illustrate the expected output of such a study.
| Target Kinase | Predicted Binding Affinity (kcal/mol) |
| CDK2 | -7.8 |
| EGFR | -6.5 |
| VEGFR2 | -7.2 |
| p38 MAPK | -6.9 |
This data is hypothetical and serves as an example of typical results from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of analogs of this compound, a wide range of descriptors would be calculated, including:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.
Geometrical Descriptors: 3D properties such as molecular surface area and volume.
Electronic Descriptors: Partial charges, dipole moment, and orbital energies (e.g., HOMO and LUMO) that describe the electronic distribution.
Hydrophobic Descriptors: LogP, which quantifies the lipophilicity of the molecule.
Following the calculation of a large number of descriptors, feature selection techniques are employed to identify the subset of descriptors that are most relevant to the biological activity. This is a critical step to avoid overfitting the model and to ensure its predictive power. Methods such as stepwise multiple linear regression, genetic algorithms, or principal component analysis are commonly used for this purpose.
Once the most relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). Multiple linear regression (MLR) is a common technique used to generate a linear equation of the form:
Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn
where D1, D2, ... Dn are the selected descriptors and c1, c2, ... cn are their regression coefficients. The quality of the QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), which indicates the goodness of fit, and the cross-validated R² (Q²), which assesses the model's predictive ability.
QSAR studies on 5-substituted (arylmethylene) pyridin-2-amine derivatives as potential antibacterials have revealed that lipophilic (LogP) and steric (molar refractivity, SMR) parameters are often crucial for their activity. This suggests that for analogs of this compound, these properties would also likely play a significant role in determining their biological effects.
A hypothetical QSAR equation for a series of this compound analogs is presented below:
pIC50 = 0.65 * LogP - 0.23 * SMR + 0.12 * (HOMO) + 5.34 (n = 25, R² = 0.85, Q² = 0.72)
Pre Clinical Biological Interactions and Mechanistic Insights of 4 Chloro N Cyclohexylpyridin 2 Amine and Its Derivatives
In Vitro Enzymatic Assays
In vitro enzymatic assays are crucial for determining the direct interaction of a compound with specific enzyme targets. For derivatives of the aminopyridine scaffold, these assays have primarily focused on kinase and cholinesterase inhibition.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic cells. Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target. Various aminopyrimidine and imidazo[1,2-a]pyridine (B132010) derivatives, which share a core structure with 4-Chloro-N-cyclohexylpyridin-2-amine, have been identified as potent FLT3 inhibitors.
For instance, a series of 2-aminopyrimidine (B69317) derivatives were evaluated for their inhibitory activity against wild-type FLT3 (FLT3-WT) and a common mutant, FLT3-D835Y. acs.org Some of these compounds demonstrated significant potency with IC50 values in the nanomolar range and high selectivity over the related kinase c-KIT. acs.org Molecular docking studies of these derivatives indicated that they occupy the ATP-binding pocket of the kinase. acs.org
Another study on imidazo[1,2-a]pyridine-thiophene derivatives identified compounds that act as type-I inhibitors of FLT3. nih.govresearchgate.net These compounds were effective against both FLT3 with internal tandem duplication (FLT3-ITD) and mutants that confer resistance to other inhibitors. nih.govresearchgate.net
Table 1: FLT3 Kinase Inhibitory Activity of Representative Aminopyrimidine Derivatives
| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | c-KIT Selectivity (fold) |
|---|---|---|---|
| Derivative 9 | 56.6 | 77.89 | >177 |
| Derivative 30 | 7.2 | 1.5 | >1000 |
| Derivative 36 | 5.3 | 2.9 | >1000 |
Data sourced from a study on 2-aminopyrimidine derivatives. acs.org
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. The aminopyridine scaffold has been explored for its potential as an AChE inhibitor.
A study on 4-aminopyridine (B3432731) derivatives revealed that certain carbamate (B1207046) derivatives exhibit significant anticholinesterase activity. nih.gov One particular compound was found to be a non-competitive inhibitor of acetylcholinesterase and a competitive inhibitor of butyrylcholinesterase. nih.gov Similarly, a series of 3-amino-6-phenylpyridazines, which are structurally related to aminopyridines, were synthesized and showed potent, reversible, and competitive inhibition of AChE. scilit.com The most potent derivative in this series exhibited an IC50 of 0.12 μM against purified AChE. scilit.com
Research on other pyridine (B92270) derivatives has also demonstrated their potential as cholinesterase inhibitors, with some compounds showing mixed inhibition mechanisms, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govacs.org
Table 2: Acetylcholinesterase Inhibitory Activity of Representative Aminopyridine and Related Derivatives
| Compound Class | Representative Compound | AChE IC50 (µM) | Mechanism of Inhibition |
|---|---|---|---|
| 3-Amino-6-phenylpyridazines | Compound 3y | 0.12 | Competitive |
| 4-Aminopyridine Carbamates | Compound 4d | - | Non-competitive (AChE), Competitive (BuChE) |
| Pyridine Carbamates | Compound 8 | 0.153 (human AChE) | Mixed |
Data compiled from multiple studies. nih.govscilit.comnih.gov
Receptor Binding Profiling (e.g., Radioligand Displacement Assays for GABA receptors)
However, the general pharmacology of GABA receptors is well-characterized through ligand binding assays. For example, [3H]muscimol is a commonly used radioligand to label GABAA receptors, and its displacement can be measured to determine the affinity of test compounds for the GABA binding site. nih.gov Studies on compounds like AA29504, an analog of the K+ channel opener retigabine, have used radioligand binding assays to investigate their modulatory effects on different GABAA receptor subtypes. nih.gov Such methodologies would be applicable to assess the potential interaction of this compound derivatives with GABA receptors.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of a compound, including its ability to engage cellular targets and modulate signaling pathways.
For compounds designed as kinase inhibitors, cellular target engagement is often assessed by measuring their antiproliferative activity in cancer cell lines that are dependent on the target kinase. For example, aminopyrimidine derivatives that inhibit FLT3 have been tested for their ability to inhibit the proliferation of AML cell lines such as MV4-11 and MOLM-13, which harbor FLT3-ITD mutations. acs.org The potent FLT3 inhibitors demonstrated excellent anti-AML activity in these cell-based assays. acs.org
Similarly, imidazo[1,2-a]pyridine derivatives were evaluated in MOLM14 cells, a leukemia cell line with FLT3-ITD mutations, to confirm their on-target activity. nih.gov
Beyond target engagement, cell-based assays can elucidate the downstream effects of a compound on cellular signaling pathways. For FLT3 inhibitors, this often involves assessing the phosphorylation status of downstream effector proteins. Imidazo[1,2-a]pyridine-thiophene derivatives, for instance, were shown to lead to apoptosis in AML cell lines, as determined by Annexin V/PI staining, confirming that their anti-proliferative effects are mediated through the induction of programmed cell death. nih.govresearchgate.net
Following a comprehensive review of scientific literature, it has been determined that there is no publicly available research data specifically detailing the pre-clinical biological interactions and mechanistic insights of the compound This compound .
Extensive searches for studies on its anti-proliferative effects, in vivo pharmacological properties (such as anticonvulsant, anxiolytic, or memory-enhancing activities), and pharmacokinetic profiles (ADME) have yielded no specific results for this molecule or its direct derivatives.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline. The generation of content for the specified sections would require non-existent data and would amount to speculation, which falls outside the scope of providing factual and evidence-based scientific information.
All compound names that were part of the literature search for related structures are listed below.
Structure Activity Relationships Sar and Structure Property Relationships Spr of 4 Chloro N Cyclohexylpyridin 2 Amine Scaffolds
Impact of Substituent Modifications on Biological Interaction Potency
Role of the Cyclohexyl Moiety
The introduction of a cyclohexyl group into a molecule can significantly influence its antiproliferative activity. This moiety often serves to anchor the molecule within the hydrophobic regions of a biological target. The size and conformational preference of the cyclohexyl ring can either be advantageous or detrimental to the compound's activity, depending on the specific topology of the binding site.
| Modification of Cycloalkyl Moiety | Relative Potency | Rationale |
| Cyclohexyl | Baseline | Provides a balance of lipophilicity and steric bulk. |
| Cyclopentyl | Decreased | Reduced size may lead to a weaker hydrophobic interaction. |
| Cycloheptyl | Variable | Increased bulk may cause steric hindrance at the binding site. |
| 4-Methylcyclohexyl | Increased | The methyl group can provide additional favorable interactions. |
Effects of Halogen Substitution (e.g., Position, Type)
Halogen atoms, particularly chlorine, play a significant role in modulating the electronic properties and binding interactions of the 4-Chloro-N-cyclohexylpyridin-2-amine scaffold. The position and type of the halogen can drastically alter the compound's biological activity.
The nature of the halogen itself is also a critical factor. While chlorine is often a favorable substituent, replacing it with other halogens can lead to varied effects on potency.
| Halogen at Position 4 | Relative Potency | Rationale |
| Chlorine | Baseline | Provides a good balance of electronic effects and size. |
| Fluorine | Decreased | Smaller size and different electronic properties may be less optimal. |
| Bromine | Increased/Decreased | Larger size may provide better van der Waals contacts or cause steric clashes. |
| Iodine | Decreased | The very large size often leads to steric hindrance. |
Influence of Pyridine (B92270) Ring Substituents
Beyond the essential 4-chloro substituent, other modifications to the pyridine ring can further tune the biological activity of the scaffold. The introduction of small alkyl or electron-donating groups can have a significant impact on the molecule's interaction with its target.
For instance, the addition of a methyl group at the 6-position of the pyridine ring could enhance binding by occupying a small hydrophobic pocket within the target protein. Conversely, larger substituents may lead to a loss of activity due to steric hindrance. The electronic nature of the substituent also plays a role; electron-donating groups can increase the basicity of the pyridine nitrogen, potentially altering key interactions.
Topological and Electronic Descriptors in SAR
The structure-activity relationships of this compound and its analogs can be quantitatively described using topological and electronic descriptors. These descriptors provide a mathematical representation of the molecule's structural and electronic features, which can be correlated with its biological activity.
Topological descriptors capture information about the size, shape, and branching of the molecule. For the this compound scaffold, descriptors such as the molecular weight, Kier shape indices, and connectivity indices are relevant. These can help to quantify the impact of changes in the size of the N-alkyl substituent or the addition of further substituents to the pyridine ring.
Electronic descriptors , on the other hand, describe the electronic properties of the molecule. These include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this particular scaffold, the electronic effect of the 4-chloro substituent is a key feature that can be captured by these descriptors. The distribution of electron density is crucial for the molecule's ability to form hydrogen bonds and engage in other electrostatic interactions.
Conformational Preferences and Bioactive Conformations
The cyclohexyl ring itself typically adopts a stable chair conformation to minimize steric strain maricopa.edu. In this conformation, the substituents on the ring can be in either axial or equatorial positions. The energy difference between these positions influences the preferred shape of this part of the molecule.
The rotation around the single bond connecting the amine nitrogen to the cyclohexyl ring, and the bond connecting the amine to the pyridine ring, allows for a range of spatial arrangements. The specific conformation that is recognized by and binds to the biological target is known as the bioactive conformation. Understanding the energetic landscape of these different conformations is crucial for designing more potent analogs. Computational modeling and spectroscopic techniques can provide insights into the low-energy conformations that are likely to be biologically relevant.
Future Research Trajectories and Unexplored Avenues for 4 Chloro N Cyclohexylpyridin 2 Amine
Development of Novel Synthetic Routes with Enhanced Efficiency
The advancement of any chemical entity from a laboratory curiosity to a viable therapeutic agent is contingent upon the development of efficient and scalable synthetic methodologies. For 4-Chloro-N-cyclohexylpyridin-2-amine, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reaction conditions and generate significant waste.
Future synthetic strategies could explore:
Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions could offer a more direct and efficient means of introducing the cyclohexylamino group onto the 4-chloropyridine (B1293800) scaffold. These methods often proceed with high yields and functional group tolerance.
Flow Chemistry: The implementation of continuous flow chemistry could provide numerous advantages, including improved reaction control, enhanced safety, and greater scalability. This approach could be particularly beneficial for optimizing reaction conditions and minimizing the formation of byproducts.
Green Chemistry Approaches: The development of synthetic routes that utilize more environmentally benign solvents, catalysts, and reagents will be a critical aspect of future research. This includes exploring enzymatic catalysis or reactions in aqueous media to reduce the environmental impact of the synthesis.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Cross-Coupling Reactions | High efficiency, functional group tolerance, direct bond formation. | Optimization of catalysts, ligands, and reaction conditions. |
| Flow Chemistry | Improved control, enhanced safety, scalability, potential for automation. | Reactor design, optimization of flow parameters, integration with real-time analysis. |
| Green Chemistry | Reduced environmental impact, use of renewable resources, safer processes. | Exploration of biocatalysis, aqueous reaction media, and recyclable catalysts. |
Exploration of Undiscovered Biological Targets and Pathways
The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. While the precise targets of this compound are yet to be elucidated, its structural features suggest several plausible avenues for investigation. The presence of the pyridine (B92270) ring, a common motif in kinase inhibitors, points towards the potential for this compound to interact with the ATP-binding sites of various kinases.
Future research should focus on:
Kinase Profiling: A comprehensive screening of this compound against a broad panel of human kinases could identify specific enzymes that are potently inhibited by this molecule. This could unveil its potential as a therapeutic agent for diseases driven by aberrant kinase activity, such as cancer.
GPCR Modulation: G-protein coupled receptors (GPCRs) represent another major class of drug targets. The lipophilic cyclohexyl group and the hydrogen bonding capabilities of the amine and pyridine nitrogen could facilitate interactions with the transmembrane domains of GPCRs.
Ion Channel Interactions: The modulation of ion channel activity is a key mechanism for many therapeutic agents. Investigating the effects of this compound on various ion channels could reveal novel biological functions.
Advanced Computational Modeling for Mechanism Elucidation
Computational modeling has become an indispensable tool in modern drug discovery, providing insights into ligand-receptor interactions at the molecular level. For this compound, in silico studies can play a pivotal role in predicting its biological targets and elucidating its mechanism of action.
Key computational approaches to be explored include:
Molecular Docking: Docking studies can be employed to predict the binding mode of this compound within the active sites of various potential protein targets, such as kinases and GPCRs. This can help to prioritize experimental validation.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction and the conformational changes that may occur upon binding.
Pharmacophore Modeling: By identifying the key chemical features responsible for the (potential) biological activity of this compound, pharmacophore models can be developed to guide the design of more potent and selective analogs.
Integration with High-Throughput Screening and Combinatorial Chemistry
To accelerate the discovery of novel biological activities and to explore the structure-activity relationships (SAR) of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are powerful strategies.
Future research in this area should involve:
HTS Campaigns: Screening large libraries of compounds is a cornerstone of modern drug discovery. An HTS campaign utilizing this compound as a lead compound could rapidly identify novel biological activities.
Combinatorial Library Synthesis: The synthesis of a focused library of analogs of this compound, where the cyclohexyl and chloro substituents are systematically varied, would provide a wealth of data for establishing robust SAR. This could be achieved using parallel synthesis techniques.
Design of Next-Generation Probes and Chemical Tools
To further investigate the biological roles of the identified targets of this compound, the development of high-quality chemical probes is essential. These probes are indispensable tools for target validation and for studying the physiological consequences of target modulation in cellular and in vivo models.
The design of next-generation probes based on the this compound scaffold should focus on:
Affinity and Selectivity: Optimizing the structure to enhance binding affinity for the desired target while minimizing off-target effects is paramount.
Introduction of Reporter Tags: The incorporation of fluorescent dyes, biotin tags, or photo-crosslinking groups can enable the visualization and identification of target proteins in complex biological systems.
Improved Physicochemical Properties: Probes should possess suitable solubility and cell permeability to be effective in cellular assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
